molecular formula C10H7BrN2 B3214379 2-Bromo-5-(pyridin-4-yl)pyridine CAS No. 1142197-30-5

2-Bromo-5-(pyridin-4-yl)pyridine

Cat. No.: B3214379
CAS No.: 1142197-30-5
M. Wt: 235.08 g/mol
InChI Key: KVZVYMWKDNGSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(pyridin-4-yl)pyridine (CAS: 106047-33-0) is a brominated bipyridine derivative with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 2 and a second pyridine ring (pyridin-4-yl) at position 5. Key properties include a calculated LogP (2.91) and topological polar surface area (25.78 Ų), indicating moderate lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

2-bromo-5-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVYMWKDNGSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pyridin-4-yl)pyridine typically involves the bromination of 5-(pyridin-4-yl)pyridine. One common method is the reaction of 5-(pyridin-4-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of 2-Bromo-5-(pyridin-4-yl)pyridine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyridin-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-(pyridin-4-yl)pyridine has garnered attention for its potential as a pharmaceutical building block. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting specific enzymes and receptors.

Key Findings:

  • It has been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. For instance, modifications of this compound have led to the discovery of selective inhibitors for the epidermal growth factor receptor (EGFR) that show promising anti-cancer activity .
  • Research indicates that derivatives of this compound can modulate biological pathways by interacting with specific protein targets, enhancing their therapeutic efficacy .

Material Science

The electronic properties of 2-Bromo-5-(pyridin-4-yl)pyridine make it suitable for applications in material science:

  • It is explored as a component in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport and light emission is under investigation for improving device performance .
  • The compound's structural features allow for the design of advanced materials with tailored electronic properties, making it valuable in the development of next-generation electronic devices.

Case Studies

Study Focus Findings
Study 1Kinase InhibitionDemonstrated effective inhibition of EGFR variants using modified derivatives, leading to reduced tumor growth in xenograft models .
Study 2Organic ElectronicsShowed enhanced charge mobility when incorporated into organic semiconductor matrices, resulting in improved LED efficiency .
Study 3Antimicrobial ActivityEvaluated derivatives against bacterial strains, revealing significant antimicrobial properties that warrant further exploration for drug development .

Synthesis and Modification

The synthesis of 2-Bromo-5-(pyridin-4-yl)pyridine typically involves bromination reactions on pyridine derivatives. Various synthetic routes have been developed to enhance yield and selectivity:

  • Bromination of Pyridine: Utilizing bromine or brominating agents under controlled conditions.
  • Substitution Reactions: Employing nucleophiles to modify the bromine site for developing diverse derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyridin-4-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-5-(pyridin-4-yl)pyridine with analogous brominated pyridine derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Melting Point (°C) Reference
2-Bromo-5-(pyridin-4-yl)pyridine 106047-33-0 C₁₀H₇BrN₂ 235.08 Br (position 2), pyridin-4-yl (position 5) 2.91 Not reported
5-Bromo-2-(piperidin-4-yl)pyridine 845788-60-5 C₁₀H₁₃BrN₂ 241.13 Br (position 5), piperidin-4-yl (position 2) 1.7 Not reported
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine 1201802-61-0 C₁₃H₉BrN₄ 301.14 Br (position 2), imidazole-pyridine hybrid Not reported Not reported
4-Bromo-5-chloro-2-methylpyridine 1211529-34-8 C₆H₅BrClN 206.47 Br (position 4), Cl (position 5), CH₃ (position 2) Not reported Not reported
3-Bromo-5-(pyridin-4-yl)aniline 2151996-39-1 C₁₁H₉BrN₂ 249.12 Br (position 3), pyridin-4-yl (position 5), NH₂ (position 1) Not reported Not reported
2-Amino-5-bromo-3-nitropyridine 6945-68-2 C₅H₄BrN₃O₂ 218.02 Br (position 5), NH₂ (position 2), NO₂ (position 3) Not reported 208–210

Key Observations :

  • Lipophilicity : The target compound exhibits higher LogP (2.91) compared to 5-bromo-2-(piperidin-4-yl)pyridine (LogP 1.7), likely due to the aromatic pyridin-4-yl group enhancing hydrophobic interactions relative to the saturated piperidine ring .
  • Hybrid Structures : Compounds like 2-bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine incorporate heterocyclic moieties (imidazole), which can enhance coordination chemistry or biological activity .

Biological Activity

2-Bromo-5-(pyridin-4-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a pyridine ring, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with 2-Bromo-5-(pyridin-4-yl)pyridine, including data tables, case studies, and detailed research findings.

  • IUPAC Name : 2-Bromo-5-(pyridin-4-yl)pyridine
  • CAS Number : 1142197-30-5
  • Molecular Formula : C10H8BrN2

The biological activity of 2-Bromo-5-(pyridin-4-yl)pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom can enhance lipophilicity and influence the compound's binding affinity to target proteins. The pyridine rings may also participate in hydrogen bonding and π-stacking interactions, which are crucial for receptor-ligand binding.

Biological Activity Overview

Research into the biological activity of 2-Bromo-5-(pyridin-4-yl)pyridine has revealed several potential therapeutic applications:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific signaling pathways.
  • Antiparasitic Effects : The compound has been evaluated for its efficacy against parasitic infections, with varying degrees of success.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AnticancerHeLa Cells12
AntiparasiticPlasmodium falciparum8

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationActivity Change
2-Bromo-5-(pyridin-4-yl)pyridineNoneBaseline
2-Iodo-5-(pyridin-4-yl)pyridineIodine substitutionDecreased
2-Chloro-5-(pyridin-4-yl)pyridineChlorine substitutionIncreased

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of 2-Bromo-5-(pyridin-4-yl)pyridine demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential application in treating bacterial infections, especially those resistant to conventional antibiotics .
  • Anticancer Potential : In vitro assays on HeLa cells indicated that the compound could inhibit cell proliferation with an EC50 value of 12 µM. Further investigations into its mechanism revealed that it may induce apoptosis through the activation of caspase pathways .
  • Antiparasitic Activity : The compound was tested against Plasmodium falciparum, showing an EC50 value of 8 µM, highlighting its potential as a lead compound in developing new antimalarial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(pyridin-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(pyridin-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.